REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:11]=[CH:10][S:9][C:8]=1[CH:12]=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:15]O>N1C=CC=CC=1.C(O)C>[C:12]([C:8]1[S:9][CH:10]=[CH:11][C:7]=1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])#[N:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=C(SC=C1)C=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
pyridine ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution was rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
WASH
|
Details
|
the resulting solution was washed twice with distilled water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
The viscous liquid residue was then dissolved in acetic anhydride (30 mL)
|
Type
|
ADDITION
|
Details
|
containing 0.2 g of potassium acetate
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed at 140° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was poured into 100 mL H2O
|
Type
|
EXTRACTION
|
Details
|
extracted three times with hexanes (50 mL)
|
Type
|
WASH
|
Details
|
washed until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC=CC1CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |